2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one (CAS Number: 2380193-50-8) is a complex organic molecule notable for its diverse biological activities. This article explores its structure, synthesis, and particularly its biological activities, including antimicrobial and anticancer properties.
Structural Overview
The molecular formula of the compound is C20H15FN6O, with a molecular weight of 374.4 g/mol. The compound features several key structural components:
- Quinazoline ring
- Azetidine ring
- Pyridazinone moiety
This unique combination of rings enhances its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the quinazoline and azetidine rings.
- Coupling with the pyridazinone moiety through methods such as Suzuki–Miyaura coupling , which is a widely used technique for forming carbon-carbon bonds in organic synthesis.
Antimicrobial Properties
Research indicates that compounds containing quinazoline and pyridazinone structures exhibit significant antimicrobial activity. For example:
- Mechanism : The quinazoline moiety may inhibit bacterial DNA gyrase, an enzyme critical for bacterial replication.
- Case Study : A study demonstrated that derivatives of quinazoline showed inhibition against various bacterial strains, suggesting that modifications to the structure could enhance efficacy against resistant strains.
Anticancer Activity
The compound's potential as an anticancer agent has been investigated in several studies:
- Mechanism : The interaction of the compound with specific kinases involved in cancer cell proliferation has been proposed as a mechanism of action.
- Research Findings : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with this compound.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar structures:
Compound Name | Structure | Notable Activity |
---|---|---|
2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | Structure | Moderate antibacterial activity |
2-{[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | Structure | Strong anticancer activity |
The biological activity of this compound can be attributed to its ability to bind to specific enzymes and receptors within cells:
- Enzyme Inhibition : The quinazoline ring has been shown to interact with kinases and other enzymes that regulate cell growth.
- Receptor Modulation : The azetidine ring may enhance binding affinity to target receptors, increasing the compound’s bioavailability and efficacy.
Eigenschaften
IUPAC Name |
2-[[1-(7-fluoroquinazolin-4-yl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-2-5-16(24)23(21-11)9-12-7-22(8-12)17-14-4-3-13(18)6-15(14)19-10-20-17/h2-6,10,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZQANJUKAJVHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.